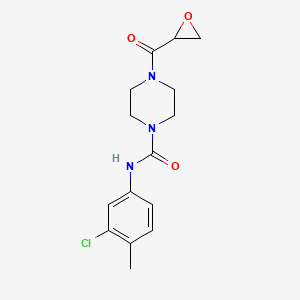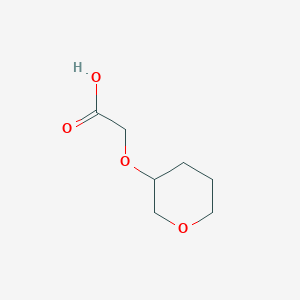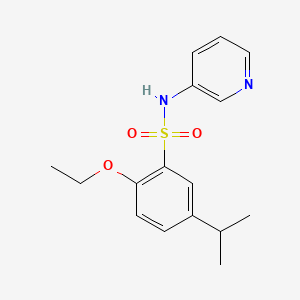![molecular formula C19H15ClFN3O B2535199 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034247-49-7](/img/structure/B2535199.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives can involve multiple steps, including the formation of intermediate compounds, amidification, and the use of catalysts to promote reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification using 4-aminopyridine and 2-chloro-1-methylpyridinium iodide as a catalyst . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods, revealing a monoclinic space group . The molecular structure is crucial for understanding the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is a significant interaction in the formation of crystal structures. For instance, 2,2-Dibromo-N-(4-fluorophenyl)acetamide forms six-membered rings through C—H⋯O and N—H⋯O hydrogen bonding, linking molecules into chains . These interactions are essential for the stability and packing of the molecules in the solid state.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like fluorine, chlorine, or bromine can significantly affect these properties. For example, the dihedral angle between substituent rings and the acetamide group can influence the compound's crystal packing and, consequently, its melting point . Understanding these properties is vital for the development of new compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors
Compounds with related structures have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications to their molecular structure have been explored to improve metabolic stability, indicating their potential application in cancer therapy and other diseases related to these pathways (Stec et al., 2011).
Bioactive Metabolite Formation
Another area of research involves the metabolic conversion of acetaminophen into bioactive metabolites such as N-arachidonoylphenolamine (AM404), which exhibits various pharmacological activities. This process highlights the complex metabolic pathways involved in drug action and the potential for designing drugs with specific therapeutic effects (Högestätt et al., 2005).
Anti-Inflammatory Activity
Research on derivatives of structurally similar compounds has demonstrated significant anti-inflammatory activity, showcasing their potential as novel anti-inflammatory agents. Such studies are crucial for developing new therapeutic agents to treat inflammatory diseases (Sunder & Maleraju, 2013).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of related compounds for anticancer activity indicate their potential application in cancer therapy. Structural analysis and in silico modeling offer insights into their mechanism of action against specific cancer targets, underscoring the importance of chemical synthesis in drug discovery (Sharma et al., 2018).
Herbicide Metabolism
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes explore the toxicological aspects of environmental chemicals. Understanding the metabolic pathways of these compounds in humans aids in assessing their safety and environmental impact (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-16-6-1-7-17(21)15(16)10-18(25)24-12-14-5-3-9-23-19(14)13-4-2-8-22-11-13/h1-9,11H,10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQENGHKHVKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)


![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)



